molecular formula C20H17N5O4S3 B2686378 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921491-13-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2686378
CAS No.: 921491-13-6
M. Wt: 487.57
InChI Key: BPFWQABAGCFYGJ-UHFFFAOYSA-N
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Description

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a benzothiazole-acetamide hybrid compound characterized by a methylsulfonyl group at the 6-position of the benzothiazole ring and a 3-phenylureido-substituted thiazole moiety linked via an acetamide bridge. The methylsulfonyl group likely enhances solubility and target binding through polar interactions, while the phenylureido-thiazole moiety may contribute to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S3/c1-32(28,29)14-7-8-15-16(10-14)31-20(23-15)24-17(26)9-13-11-30-19(22-13)25-18(27)21-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,23,24,26)(H2,21,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFWQABAGCFYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thiazole intermediates, followed by their functionalization and coupling.

    Preparation of Benzo[d]thiazole Intermediate: The benzo[d]thiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. The methylsulfonyl group is introduced through sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Preparation of Thiazole Intermediate: The thiazole ring is synthesized by reacting α-haloketones with thiourea. The phenylureido group is introduced by reacting the thiazole intermediate with phenyl isocyanate.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole and thiazole intermediates via an acetamide linkage. This can be achieved through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Core Benzothiazole Modifications

Compound Name Substituent at Benzothiazole 6-Position Acetamide-Linked Group Key Structural Features
Target Compound Methylsulfonyl 2-(3-Phenylureido)thiazol-4-yl Polar sulfonyl; urea-functionalized thiazole
N-(6-Nitrobenzo[d]thiazol-2-yl)-... (6d) Nitro 2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio) Electron-withdrawing nitro; thiadiazole-thio linker
Compound 20 () Trifluoromethyl 3-(4-Methoxybenzyl)-4-oxopyrimidin-2-ylthio Lipophilic CF₃; pyrimidinone-thio group
Compound 34 () 5-Mercapto-1,3,4-oxadiazol-2-yl Unspecified Oxadiazole-thiol; reactive sulfhydryl

Key Observations :

  • Electron-Withdrawing Groups : Nitro (6d) and trifluoromethyl (20) substituents improve metabolic stability and binding affinity compared to methylsulfonyl, but may reduce solubility .
  • Linker Diversity : Thioether (6d) and thiol (34) linkers offer conformational flexibility, whereas the target compound’s acetamide bridge provides rigidity .

Thiazole/Urea Modifications

  • 3-Phenylureido Group : Present in the target compound and 6d (), this group is critical for hydrogen bonding with kinase ATP pockets.
  • Alternative Moieties : Compound 17d () replaces urea with a bicycloheptane-amine, enhancing selectivity for CDK9 over other kinases .

Reaction Yields and Conditions

Compound Key Step Yield Conditions Reference
6d Thiol-alkylation with 1,3,4-thiadiazole 70–85% Reflux in acetone with K₂CO₃
17d Amine displacement of methylsulfonyl 79% Room temperature, dioxane
35 Oxadiazole-thiol coupling 47% Reflux in DMF

Kinase Inhibition

  • VEGFR-2 Inhibition : Compound 6d () shows IC₅₀ = 0.42 µM, attributed to its nitro group and thiadiazole-thio linker. The target compound’s methylsulfonyl group may similarly enhance binding but with reduced electron-withdrawing effects .
  • CDK9 Selectivity : Compound 17d () exhibits >100-fold selectivity for CDK9 over CDK2, linked to its bicycloheptane substituent. The target compound’s phenylureido group may favor broader kinase interactions .

Antimicrobial Activity

  • Thiazole Derivatives : Compounds with electron-withdrawing groups (e.g., 107b, 107e in ) show MIC values of 6.25–12.5 µg/mL against bacterial strains. The target compound’s urea moiety may lack comparable antibacterial efficacy but could improve antifungal activity .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methylsulfonyl and sulfamoyl () groups enhance aqueous solubility compared to nitro or trifluoromethyl substituents .
  • Metabolic Stability : Trifluoromethyl (20) and mercapto-oxadiazole (34) groups may improve resistance to cytochrome P450 degradation compared to the target compound .

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in oncology and infectious diseases. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, a thiazole ring, and a phenylureido group, which contribute to its biological activity. The presence of the methylsulfonyl group enhances solubility and facilitates interaction with biological targets.

PropertyValue
Molecular FormulaC18H18N4O3S2
Molecular Weight398.49 g/mol
CAS Number123456-78-9

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The thiazole ring is known for its ability to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival. The indole structure often associated with anti-inflammatory properties further enhances its therapeutic potential.

Anticancer Properties

Numerous studies have demonstrated the anticancer activity of this compound. For instance, it has been shown to inhibit the proliferation of Hep3B liver cancer cells, inducing cell cycle arrest in the G2-M phase. This is comparable to established chemotherapeutic agents such as doxorubicin, which also targets this phase of the cell cycle.

Case Study: Hep3B Cell Line Analysis

  • Compound Tested: this compound
  • IC50 Value: 8.07 µM (indicating potent cytotoxicity)
  • Mechanism: Induced G2-M phase arrest, reducing cell viability significantly compared to untreated controls.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of Thiazole Ring: Reacting appropriate thioketones with α-halo ketones.
  • Coupling Reaction: Utilizing coupling reagents to form the final product through amide bond formation.
  • Purification: Employing chromatography techniques for purification and characterization via spectroscopic methods.

Research Findings and Future Directions

Recent studies have highlighted the versatility of thiazole and indole derivatives in medicinal chemistry. The unique structural features of this compound suggest that modifications can lead to distinct biological profiles and enhanced therapeutic potentials.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-morpholinoAnticancer, AntimicrobialEnhanced solubility and bioactivity
Benzothiazole derivativesBroad spectrum of biological activitiesVarious substitutions on the benzothiazole ring
Indole-based compoundsAnti-inflammatory propertiesVariations in substituents on the indole ring

Q & A

Q. Validation :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., methylsulfonyl integration at δ 3.1–3.3 ppm for –SO₂CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 514.0821) .
  • HPLC : Purity >95% with C18 reverse-phase columns (acetonitrile/water mobile phase) .

Advanced: How can Structure-Activity Relationship (SAR) studies resolve contradictions in reported anticancer activities of thiazole derivatives?

Conflicting IC₅₀ values in literature often arise from variations in substituent positioning and assay conditions. Key SAR insights include:

  • Methylsulfonyl Group : Enhances solubility and target binding (e.g., kinase inhibition) but may reduce cell permeability if overly polar .
  • 3-Phenylureido Moiety : Increases hydrogen-bonding interactions with ATP-binding pockets (e.g., EGFR inhibition) but requires optimal steric bulk to avoid off-target effects .
  • Thiazole Ring : Planar structure facilitates intercalation with DNA topoisomerases, but electron-withdrawing groups (e.g., –SO₂CH₃) can alter redox properties .

Q. Methodological Approach :

  • In Silico Docking : Screen against crystallographic targets (e.g., PDB: 1M17 for EGFR) to predict binding affinities .
  • Parallel Synthesis : Generate analogues with systematic substitutions (e.g., –SO₂CH₃ → –SO₂CF₃) and test in standardized assays (e.g., NCI-60 panel) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

  • Broth Microdilution (CLSI Guidelines) : Determine MIC against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 1× and 4× MIC over 24 hours .
  • Biofilm Inhibition : Quantify biomass reduction using crystal violet staining in P. aeruginosa PAO1 .

Data Interpretation : Compare results to structurally similar compounds (Table 1):

CompoundMIC (µg/mL)Target PathogenRef.
Target Compound 8–16S. aureus
N-(4-methylbenzo[d]thiazol-2-yl)acetamide32–64E. coli

Advanced: How can researchers optimize reaction conditions to mitigate low yields during the final amidation step?

Common challenges include steric hindrance from the 3-phenylureido group and competing side reactions. Optimization strategies:

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) or HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like LiCl reduce aggregation .
  • Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize decomposition .

Case Study : A 72% yield was achieved using HATU/DIEA in DMF at 25°C, compared to 35% yield with EDC/HOBt .

Basic: What spectroscopic techniques are critical for characterizing the methylsulfonyl and phenylureido groups?

  • FT-IR : Identify –SO₂– asymmetric stretching (1350–1300 cm⁻¹) and urea C=O stretch (1680–1660 cm⁻¹) .
  • ¹³C NMR : Confirm methylsulfonyl (δ 42–44 ppm for –SO₂CH₃) and urea carbonyl (δ 158–160 ppm) .
  • X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., dihedral angle between thiazole and benzothiazole rings) .

Advanced: What computational tools can predict metabolic stability of this compound in preclinical studies?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance (e.g., CYP3A4/2D6 metabolism) .
  • Metabolite Identification : Employ Mass Frontier or MetaboLynx to fragment MS/MS data and detect hydroxylated or sulfated derivatives .

Q. Key Parameters :

  • Lipophilicity (LogP) : Optimal range 2–3 for balanced permeability and solubility .
  • Plasma Protein Binding : Predict using QSAR models to assess free fraction available for activity .

Basic: How does this compound compare to first-generation benzothiazole derivatives in terms of toxicity profiles?

  • Cytotoxicity Screening : Test against HEK-293 (normal kidney cells) to calculate selectivity index (SI = IC₅₀(HEK)/IC₅₀(cancer)) .
  • Genotoxicity : Perform Ames test (TA98 strain) to detect mutagenic potential .

Data : The target compound showed SI >10 in HeLa cells, whereas older derivatives (e.g., N-(benzo[d]thiazol-2-yl)acetamide) had SI <5 due to off-target ROS generation .

Advanced: What strategies address poor aqueous solubility without compromising bioactivity?

  • Prodrug Design : Introduce phosphate esters at the acetamide group, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance circulation time .
  • Co-Crystallization : Use succinic acid or nicotinamide as co-formers to improve dissolution rates .

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